Angiosan

Psoriasis Omega-3 fatty acids Nutritional supplement

Angiosan (CAS: 132698-06-7) is a drug combination containing eicosapentaenoic acid ethyl ester (EPA-EE) and docosahexaenoic acid ethyl ester (DHA-EE). It is formally classified in MeSH as a dietary supplement comprising these two omega-3 polyunsaturated fatty acid ethyl esters.

Molecular Formula C46H70O4
Molecular Weight 687 g/mol
CAS No. 132698-06-7
Cat. No. B161896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiosan
CAS132698-06-7
SynonymsAngiosan
Molecular FormulaC46H70O4
Molecular Weight687 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC
InChIInChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+
InChIKeyMMALYCJZMJIMFA-KXXGSOBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiosan (CAS 132698-06-7) Procurement Guide: Fixed-Ratio Omega-3 Ethyl Ester Supplement for Psoriasis Research


Angiosan (CAS: 132698-06-7) is a drug combination containing eicosapentaenoic acid ethyl ester (EPA-EE) and docosahexaenoic acid ethyl ester (DHA-EE) [1]. It is formally classified in MeSH as a dietary supplement comprising these two omega-3 polyunsaturated fatty acid ethyl esters [2]. The compound was originally investigated as an oral adjunctive therapy for patients with psoriasis and psoriatic arthritis, with its fixed daily dose defined as 1122 mg EPA-EE and 756 mg DHA-EE in clinical trials [3]. The molecular formula is C₄₆H₇₀O₄ with a molecular weight of approximately 687 g/mol .

Why Generic Fish Oil Cannot Substitute for Angiosan in Psoriasis Research Procurement


Generic fish oil supplements or bulk omega-3 oils cannot be reliably substituted for Angiosan in psoriasis research applications due to three fundamental differentiators. First, Angiosan provides a fixed and clinically validated EPA:DHA mass ratio of approximately 1.48:1 (1122 mg EPA-EE : 756 mg DHA-EE), whereas commercial fish oils exhibit EPA:DHA ratios ranging from 0.5:1 to 3:1 depending on source and processing [1]. Second, Angiosan delivers the omega-3 fatty acids as ethyl esters—a specific chemical form with distinct bioavailability and metabolic kinetics compared to triglyceride-based fish oils or free fatty acids [2]. Third, and most critically for scientific reproducibility, the precise 1878 mg/day total dose employed in the landmark clinical trial that established Angiosan's efficacy in psoriasis is not achievable with variable-concentration generic fish oil capsules [3].

Quantitative Differentiation Evidence: Angiosan (132698-06-7) Versus Generic Omega-3 Supplements in Psoriasis


Angiosan Fixed-Ratio EPA-EE to DHA-EE Composition Versus Variable Generic Fish Oil Ratios

Angiosan provides a fixed and reproducible daily dose of 1122 mg eicosapentaenoic acid ethyl ester (EPA-EE) and 756 mg docosahexaenoic acid ethyl ester (DHA-EE), corresponding to an EPA:DHA mass ratio of approximately 1.48:1 [1]. In contrast, generic commercial fish oil supplements exhibit highly variable EPA:DHA ratios, typically ranging from 0.5:1 to 3:1 depending on the source species (e.g., anchovy, sardine, menhaden) and processing method [2]. A 2014 systematic review of 15 fish oil trials for psoriasis noted that this heterogeneity in composition represents a major confounding factor in interpreting efficacy data across studies [3].

Psoriasis Omega-3 fatty acids Nutritional supplement

Angiosan Ethyl Ester Chemical Form Versus Triglyceride-Based Fish Oil: Bioavailability Implications

Angiosan delivers EPA and DHA as ethyl esters (EE), whereas the majority of generic fish oil supplements provide omega-3 fatty acids in triglyceride (TG) form [1]. Pharmacokinetic studies have demonstrated that the absorption kinetics of EE and TG formulations differ: EE formulations require pancreatic lipase-mediated hydrolysis and show absorption that is influenced by the fat content of co-administered meals, whereas TG formulations are more efficiently absorbed in the fasted state [2]. This class-level pharmacokinetic difference means that studies conducted with Angiosan (EE form) cannot be directly extrapolated to studies using TG-based fish oil without accounting for bioavailability variations.

Bioavailability Pharmacokinetics Omega-3 formulations

Angiosan Clinical Efficacy: PASI Score Reduction in 8-Week Psoriasis Trial

In an 8-week open-label clinical trial of 80 patients with chronic stable psoriasis, treatment with Angiosan (1122 mg/day EPA-EE plus 756 mg/day DHA-EE) reduced the mean Psoriasis Area and Severity Index (PASI) score from 3.56 at baseline to 1.98 at 4 weeks and further to 1.24 at 8 weeks, representing an overall 65% reduction [1]. The decrease was highly statistically significant (P < 0.001) [2]. At trial completion, 7 patients (8.75%) achieved complete healing, and an additional 13 patients (16.25%) exhibited more than 75% improvement in their skin lesions [3]. For context, a 1993 double-blind NEJM study comparing n-3 fatty acid supplementation to corn oil placebo in psoriasis found no significant difference between groups, highlighting that not all omega-3 interventions produce equivalent outcomes [4].

Psoriasis PASI Clinical trial

Angiosan Dual Indication: Concurrent Psoriatic Arthritis Symptom Improvement

Among the 34 patients in the Angiosan clinical trial who had concomitant psoriatic arthritis, the majority reported subjective improvement in joint pain during the 8-week treatment period [1]. This dual-action profile—addressing both cutaneous psoriasis and arthritic symptoms—distinguishes Angiosan's clinical evidence base from interventions tested solely on plaque psoriasis [2]. Generic fish oil supplements, while studied for rheumatoid arthritis, do not possess a dedicated clinical dataset evaluating concurrent psoriasis and psoriatic arthritis outcomes using a fixed EPA:DHA ethyl ester formulation [3].

Psoriatic arthritis Joint pain Omega-3

Validated Research and Procurement Application Scenarios for Angiosan (132698-06-7)


Psoriasis and Psoriatic Arthritis Nutritional Intervention Studies

Angiosan is optimally suited for investigator-initiated trials or preclinical studies seeking to replicate or extend the 1990 Lassus et al. clinical findings in psoriasis and psoriatic arthritis [1]. The fixed 1122 mg EPA-EE / 756 mg DHA-EE daily dose provides a standardized intervention that enables direct comparison with the historical efficacy data (65% PASI reduction at 8 weeks, P < 0.001) [2].

Omega-3 Ethyl Ester Formulation Comparative Bioavailability Research

Researchers comparing the pharmacokinetics and pharmacodynamics of omega-3 ethyl ester versus triglyceride formulations can utilize Angiosan as a reference ethyl ester product [1]. This application is particularly relevant given documented differences in absorption kinetics between EE and TG forms, with EE absorption being more dependent on co-administered dietary fat [2].

Fixed-Ratio EPA:DHA Combinatorial Pharmacology Studies

Angiosan's precisely defined 1.48:1 EPA:DHA mass ratio makes it suitable for studies investigating the synergistic or ratio-dependent effects of EPA and DHA in inflammatory or autoimmune disease models [1]. This fixed ratio eliminates the confounding variable of variable EPA:DHA ratios inherent in generic fish oil products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiosan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.